REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]1(=[O:20])[N:10]([CH2:11][C:12]([OH:14])=[O:13])[C:9](=[O:15])[C:8]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:7]12.[N+:21]([O-])([OH:23])=[O:22]>>[N+:21]([C:17]1[CH:16]=[C:8]2[C:9](=[O:15])[N:10]([CH2:11][C:12]([OH:14])=[O:13])[C:6](=[O:20])[C:7]2=[CH:19][CH:18]=1)([O-:23])=[O:22]
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Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CC(=O)O)=O)=CC=CC2)=O
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring and under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour under ice-
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of water (2 l) and ethanol (1 l)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)CC(=O)O)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |